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Compound of Interest

Compound Name: beta-d-Psicopyranose

Cat. No.: B12650915 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of β-d-psicopyranose,

a rare sugar with significant potential in the food and pharmaceutical industries. A

comprehensive understanding of its three-dimensional structure is paramount for elucidating its

biological functions and for the rational design of novel therapeutics. This document

summarizes key crystallographic data, details experimental protocols for structure

determination, and presents visual representations of the experimental workflow and structural

relationships.

Quantitative Crystallographic Data
The crystal structure of β-d-psicopyranose has been determined for both its chiral and racemic

forms. The following tables summarize the key crystallographic parameters for these two

structures, offering a comparative overview.

Table 1: Crystal Data and Structure Refinement for Chiral β-d-Psicopyranose

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b12650915?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12650915?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value

Chemical Formula C₆H₁₂O₆

Molecular Weight 180.16 g/mol

Crystal System Orthorhombic

Space Group P2₁2₁2₁

Unit Cell Dimensions a = 7.727(2) Å

b = 8.672(2) Å

c = 11.123(3) Å

Unit Cell Volume 745.3(3) Å³

Molecules per Unit Cell (Z) 4

Temperature 100(2) K

Data sourced from Kwiecień et al. (2008).[1][2]

Table 2: Crystal Data and Structure Refinement for Racemic β-d,l-Psicose
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Parameter Value

Chemical Formula C₆H₁₂O₆

Molecular Weight 180.16 g/mol

Crystal System Orthorhombic

Space Group Pna2₁

Unit Cell Dimensions a = 11.2629(5) Å

b = 5.3552(3) Å

c = 12.6538(6) Å

Unit Cell Volume 763.21(6) Å³

Molecules per Unit Cell (Z) 4

Temperature 296 K

Radiation Type Cu Kα

Wavelength 1.54187 Å

Absorption Correction Multi-scan

Refinement Method Full-matrix least-squares on F²

R-factor (R1) 0.048

wR2 0.102

Data sourced from Ishii et al. (2015).[3][4][5][6]

Molecular Conformation and Hydrogen Bonding
In both the chiral and racemic crystals, the D-psicose molecule adopts a β-pyranose form with

a ²C₅ conformation.[3][4][6] The orientation of the hydroxymethyl group relative to the pyranose

ring is trans-gauche.[1][2] The crystal structures are stabilized by extensive intermolecular and,

in the case of the racemic form, intramolecular O-H···O hydrogen bonds, creating a complex

three-dimensional network.[1][2][3][6] In the racemic crystal, d- and l-psicose molecules are

linked by hydrogen bonds.[3][6]
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Experimental Protocols
The determination of the crystal structure of β-d-psicopyranose involves several key stages,

from material preparation to data analysis. The methodologies cited in the literature are

detailed below.

Synthesis and Crystallization
Synthesis of d-Psicose: d-Psicose can be prepared from d-fructose through enzymatic

epimerization using d-tagatose 3-epimerase.[3][4]

Synthesis of l-Psicose: l-Psicose can be prepared from allitol by microbial oxidation using

Gluconobacter frateurii.[3][4]

Crystallization of Racemic β-d,l-Psicose:

An equimolar mixture of d-psicose and l-psicose is dissolved in hot water to create solutions

with concentrations ranging from 60 to 80 wt%.[3][4]

These solutions are then maintained at temperatures of 10, 20, or 30 °C.[3][4]

Small crystals suitable for X-ray diffraction are typically obtained after one day.[3][4]

X-ray Data Collection
A single crystal of suitable size and quality is selected and mounted on a goniometer head.

Data collection is performed on a diffractometer, such as a Rigaku R-AXIS RAPID, equipped

with a suitable X-ray source (e.g., Cu Kα radiation).[3][4]

The crystal is maintained at a constant temperature during data collection (e.g., 296 K for the

racemic crystal).[3][4]

A series of diffraction images are collected as the crystal is rotated.

An absorption correction is applied to the collected data to account for the absorption of X-

rays by the crystal.[3][4]
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Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space

group.

The crystal structure is solved using direct methods or Patterson methods to obtain an initial

model of the atomic positions.

The structural model is then refined using full-matrix least-squares on F² to minimize the

difference between the observed and calculated structure factors.

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

[3]

Visualizing the Process and Structure
The following diagrams illustrate the experimental workflow for crystal structure analysis and

the logical relationship of the key structural parameters of β-d-psicopyranose.
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Synthesis & Crystallization

X-ray Diffraction Data Collection

Structure Solution & Refinement

Enzymatic Synthesis of
D-Psicose & L-Psicose

Equimolar Mixing

Crystallization from
Aqueous Solution

Crystal Mounting

X-ray Diffraction
(e.g., Rigaku R-AXIS RAPID)

Data Processing &
Absorption Correction

Structure Solution
(Direct Methods)

Least-Squares Refinement

Structure Validation

Click to download full resolution via product page

Experimental workflow for β-d-psicopyranose crystal structure analysis.
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β-d-Psicopyranose Crystal Structure
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Logical relationships of β-d-psicopyranose structural parameters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12650915#beta-d-psicopyranose-crystal-structure-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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